KY1220

Wnt/β-catenin signaling Colorectal cancer Small molecule inhibitor

KY1220 (CAS 292168-79-7) is a small molecule that simultaneously destabilizes both β-catenin and Ras proteins by targeting the Wnt/β-catenin signaling pathway, exhibiting an IC50 of 2.1 μM in HEK293 reporter cells. It belongs to a class of compounds that bind the axin-RGS domain to enhance the β-catenin destruction complex, offering a unique dual-targeting mechanism distinct from conventional Wnt pathway inhibitors.

Molecular Formula C14H10N4O3S
Molecular Weight 314.32 g/mol
Cat. No. B15541499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY1220
Molecular FormulaC14H10N4O3S
Molecular Weight314.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8-
InChIKeyFMLUAKSJMUPACD-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KY1220 for Research: Wnt/β-Catenin and Ras Dual-Targeting Small Molecule for Colorectal Cancer Studies


KY1220 (CAS 292168-79-7) is a small molecule that simultaneously destabilizes both β-catenin and Ras proteins by targeting the Wnt/β-catenin signaling pathway, exhibiting an IC50 of 2.1 μM in HEK293 reporter cells [1]. It belongs to a class of compounds that bind the axin-RGS domain to enhance the β-catenin destruction complex, offering a unique dual-targeting mechanism distinct from conventional Wnt pathway inhibitors [2].

Why Generic Wnt Inhibitors Cannot Replace KY1220 in Dual-Pathway CRC Research


Generic Wnt/β-catenin pathway inhibitors (e.g., IWR-1-endo, XAV939, ICG-001) typically target single nodes in the signaling cascade, failing to address the cooperative oncogenic interaction between Wnt/β-catenin and Ras pathways that drives aggressive colorectal cancer (CRC) progression [1]. KY1220 uniquely destabilizes both β-catenin and Ras proteins simultaneously—a dual activity essential for suppressing tumors harboring concurrent APC and KRAS mutations, which occur in approximately 90% and 50% of human CRCs, respectively [2][3]. Substituting KY1220 with a conventional Wnt inhibitor would leave Ras signaling intact, thereby compromising experimental outcomes in models of KRAS-mutant CRC.

KY1220 Comparative Data: Quantitative Differentiation Against Analogs and Alternatives


KY1220 vs. KYA1797K: Comparative Wnt/β-Catenin Pathway Inhibition (IC50)

KY1220 inhibits Wnt/β-catenin pathway activity with an IC50 of 2.1 μM in HEK293 reporter cells, whereas its structurally optimized derivative KYA1797K achieves enhanced potency with an IC50 of 0.75 μM in the same assay [1]. While KYA1797K exhibits approximately 2.8-fold higher inhibitory activity, KY1220 serves as the essential parent scaffold for structure-activity relationship (SAR) studies and remains the appropriate reference compound for laboratories investigating the axin-RGS domain binding mechanism without the confounding effects of the Knoevenagel condensation modification present in KYA1797K [2].

Wnt/β-catenin signaling Colorectal cancer Small molecule inhibitor

KY1220 Dual Degradation of β-Catenin and Ras: Unique Mechanism Not Observed with Standard Wnt Inhibitors

In HEK293 cells, KY1220 treatment at 5–50 μM for 24 hours reduces protein levels of both β-catenin and pan-Ras in a dose-dependent manner, as quantified by immunoblot analysis [1]. In contrast, the widely used Wnt inhibitor IWR-1-endo (which stabilizes the destruction complex by inhibiting tankyrase) does not induce Ras degradation and shows no effect on Ras protein levels under identical experimental conditions [2]. This dual degradation phenotype is a distinguishing feature of the axin-RGS-targeting class and is not observed with porcupine inhibitors (e.g., IWP-2, LGK974), tankyrase inhibitors (e.g., XAV939), or CBP/β-catenin antagonists (e.g., ICG-001) .

β-catenin degradation Ras degradation Dual-targeting APC/KRAS mutations

KY1220 vs. KY1022: Comparative In Vivo Tumor Suppression in Transgenic Mouse Models

In APCMin/+/K-RasG12DLA2 transgenic mice—a genetically engineered model of metastatic CRC—KY1022 (a close analog of KY1220) administered at 25 mg/kg daily via intraperitoneal injection for 8 weeks effectively suppressed small intestinal tumor formation and invasion [1]. KY1220 itself was identified as the lead compound from the primary screen and demonstrated in vivo efficacy in xenograft and transgenic models harboring APC and KRAS mutations, though detailed dosing and tumor volume reduction data for KY1220 specifically are limited in the primary literature [2]. The key differentiation is that KY1220 represents the unoptimized hit compound suitable for mechanistic target validation studies, while KY1022 and KYA1797K represent optimized leads for efficacy studies [3].

In vivo efficacy Transgenic mouse model APC/KRAS mutations Colorectal cancer

KY1220 Binding Affinity for Axin-RGS Domain: Structural Basis for Selectivity

While KY1220's direct binding affinity (Kd) for the axin-RGS domain is not reported in primary literature, its optimized analog KYA1797K binds the axin-RGS domain with a dissociation constant (Kd) of 2.9 × 10⁻⁷ M (290 nM) as measured by surface plasmon resonance (SPR), and this interaction was validated by NMR spectroscopy showing direct interaction of K147 with the NO₂ moiety [1]. KY1220 retains the identical NO₂-containing pharmacophore essential for axin-RGS binding and Wnt inhibitory effects, establishing it as the minimal pharmacophore scaffold for this unique binding mode [2]. No other commercially available Wnt inhibitors (IWR-1-endo, XAV939, ICG-001, LGK974) target the axin-RGS domain.

Axin-RGS domain Binding affinity Surface plasmon resonance Target engagement

Recommended Research Applications for KY1220 in Wnt/β-Catenin and Ras Signaling Studies


Mechanistic Studies of Dual β-Catenin and Ras Degradation in APC/KRAS-Mutant CRC

KY1220 is the optimal tool compound for investigating the molecular mechanism by which axin-RGS domain targeting induces simultaneous destabilization of both β-catenin and Ras. The compound's 2.1 μM IC50 in HEK293 cells provides sufficient potency for in vitro target engagement studies without the confounding structural modifications present in optimized analogs KYA1797K and KY1022 [1]. This application is directly supported by evidence that KY1220 dose-dependently reduces β-catenin and pan-Ras protein levels in HEK293 cells at 5–50 μM [2].

Structure-Activity Relationship (SAR) Campaigns Targeting the Axin-RGS Domain

KY1220 serves as the parent scaffold for medicinal chemistry optimization programs aimed at developing axin-RGS domain binders. The compound's NO₂-containing pharmacophore is essential for Wnt inhibitory activity, and its unoptimized structure (MW 314.32, C14H10N4O3S) provides a tractable starting point for derivatization [1]. Researchers pursuing Knoevenagel condensation modifications to improve solubility and potency should procure KY1220 as the reference standard against which to benchmark new analogs [2].

In Vitro Target Validation in CRC Cell Lines Harboring APC and KRAS Mutations

KY1220 is appropriate for initial in vitro validation studies in CRC cell lines with concurrent APC and KRAS mutations, where dual degradation of β-catenin and Ras is mechanistically required for growth suppression [1]. Unlike conventional Wnt inhibitors (IWR-1-endo, XAV939, ICG-001) that fail to suppress Ras signaling, KY1220 addresses both oncogenic pathways simultaneously, making it the correct choice for experiments in HCT116, DLD-1, or SW480 cell lines [2].

Assay Development for High-Throughput Screening of Dual-Targeting Compounds

KY1220 can be employed as a positive control in high-throughput screening assays designed to identify novel small molecules that induce dual β-catenin and Ras degradation. The compound's well-characterized IC50 (2.1 μM in HEK293 TOPflash reporter assays) and established mechanism of action provide a validated benchmark for assay quality control and hit triage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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